7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C19H16N6O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
11-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N6O/c1-12-2-3-16-14(8-12)13(9-20-16)4-6-24-7-5-17-15(18(24)26)10-21-19-22-11-23-25(17)19/h2-3,5,7-11,20H,4,6H2,1H3 |
InChI Key |
TVZBZAQGQBVPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C=CC4=C(C3=O)C=NC5=NC=NN45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the triazolopyrimidine core. Key steps may include:
Formation of the Indole Derivative: This step involves the synthesis of 5-methyl-1H-indole-3-yl)ethylamine through a series of reactions such as nitration, reduction, and alkylation.
Construction of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine and formamide.
Final Coupling: The indole derivative is then coupled with the triazolopyrimidine core under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes functional group transformations due to its reactive heterocyclic framework:
Cyclization and Ring-Forming Reactions
The compound’s synthesis involves cyclization steps to form fused heterocyclic systems:
-
Thiohydrazonate Cyclization : Reaction of thione precursors (e.g., 7a,b ) with hydrazonoyl halides forms spiro compounds (17 ), which undergo nucleophilic cyclization to generate pyrido-triazolo-pyrimidine frameworks .
-
Multi-Component Reactions : One-pot synthesis using barbituric acid, aldehydes, and amines under acidic conditions (e.g., pH 1.44–2.93) to form dipyrimidine derivatives .
Key Reaction Pathways
-
Thiohydrazonate Formation :
-
Imine Tautomerization :
Reactivity of Functional Groups
-
Indole Moiety : Participates in electrophilic substitution reactions (e.g., nitration, alkylation) .
-
Triazole Ring : Engages in hydrogen bonding with biological targets, influencing solubility and stability.
Stability and Reactivity Factors
-
Functional Group Influence :
-
Methoxy Groups : Enhance lipophilicity and enable electrophilic substitution.
-
Fluorine Substituents : Increase polarity and affect reactivity in substitution reactions.
-
-
Solvent and pH Effects : Acidic conditions (pH < 3) favor enamine formation and cyclization , while polar solvents (e.g., DMF) stabilize intermediates .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. The compound is expected to demonstrate similar efficacy against various bacterial strains due to the presence of the triazole and pyrimidine rings. Studies have indicated that triazole derivatives can act against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .
Anticancer Potential
Compounds containing indole and triazole structures have been investigated for their anticancer properties. The indole moiety is known for its role in numerous biologically active compounds. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives can exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of triazoles has been documented in several studies. The compound could serve as a lead for developing new anti-inflammatory agents by inhibiting key inflammatory pathways .
Case Studies
Several studies have highlighted the pharmacological significance of compounds similar to 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
- Anticancer Research : Investigations into the cytotoxic effects of indole-containing triazoles revealed significant inhibition of cell proliferation in cancer cell lines. These findings suggest potential use in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, thereby modulating biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist to influence cellular signaling.
Modulating Gene Expression: Affecting transcription factors or other regulatory proteins to alter gene expression patterns.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs differ in substituents on the indole ring, pyrimidinone core, or aryl groups. These modifications significantly alter physicochemical properties, bioavailability, and pharmacological activity.
Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
- Fluoro-Substituted Analogs (e.g., ): Fluorine’s electronegativity and small atomic radius improve membrane permeability and bioavailability.
- Hydroxyphenyl Derivatives (e.g., ) : The hydroxyl group introduces hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration compared to the target compound’s methylindole group.
Research Findings and Implications
- For instance, triazolopyrimidinones with chlorobenzyl groups demonstrated efficacy in preliminary bioassays .
- Structure-Activity Relationship (SAR): Indole Substitutions: Methyl groups (target compound) likely offer a balance between lipophilicity and metabolic resistance, whereas halogens (Cl, F) may prioritize potency over pharmacokinetics.
Biological Activity
7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 358.4 g/mol. Its structure incorporates a pyrido-triazolo-pyrimidine core linked to an indole side chain, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including antitumor , antimicrobial , and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Antitumor Activity
Several studies have evaluated the antiproliferative effects of triazole derivatives against various cancer cell lines. For instance:
- In vitro studies revealed that similar triazole compounds demonstrated significant cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Compounds in the same chemical class have shown effectiveness against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL against these pathogens .
Anti-inflammatory Activity
Triazole derivatives have also been noted for their anti-inflammatory properties:
- In animal models, compounds similar to this triazole exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 following treatment, suggesting a potential mechanism for the modulation of inflammatory responses .
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of various triazole derivatives highlighted the importance of substituents on biological activity:
Q & A
Basic: What are the recommended synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, and how can these methods be optimized for target compound synthesis?
Answer:
Triazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step protocols involving cyclization and functionalization. For example, Shah and Rojivadiya () describe a one-pot fusion method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, yielding high-purity products. Key steps include:
- Cyclization : Heating precursors in DMF (10–12 minutes) to form the triazolo-pyrimidine core.
- Workup : Cooling, methanol addition, and crystallization to isolate the product.
Optimization Tips : - Adjust reaction time/temperature to minimize byproducts.
- Use HPLC or TLC to monitor reaction progress ().
- Purify via column chromatography or recrystallization (e.g., ethanol) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Standard characterization methods for triazolo-pyrimidines include:
- NMR Spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) ().
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm) ().
- Mass Spectrometry : Verify molecular weight (e.g., m/z 533 for analogs in ).
- Elemental Analysis : Validate empirical formula (e.g., CHNOS in ).
Table 1 : Example Spectral Data for Analogous Compounds ():
| Technique | Key Observations |
|---|---|
| H NMR | Aromatic protons: δ 7.3–8.1 ppm |
| C NMR | C=N resonance: δ 155–160 ppm |
| IR | C-H stretch: 2900–3100 cm |
Advanced: How can researchers investigate the mechanism of action of this compound, particularly its interaction with biological targets?
Answer:
Mechanistic studies require interdisciplinary approaches:
- Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock .
- In Vitro Assays : Test inhibition of enzymatic activity (e.g., ATPase assays for kinase targets).
- Structural Modifications : Introduce substituents (e.g., ethynyl groups in ) to probe π-π or hydrogen-bonding interactions.
Key Insight : The indole and triazole moieties may interact with hydrophobic pockets or catalytic residues in target proteins .
Advanced: How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity, and what strategies resolve contradictory data in SAR studies?
Answer:
- Substituent Effects :
- Resolving Contradictions :
| Substituent | Bioactivity (IC) | Solubility (µM) |
|---|---|---|
| 4-Chlorophenoxy | 0.12 nM (kinase inhibition) | 15 |
| 5-Methylindole | 1.8 µM (antimicrobial) | 120 |
Advanced: How can discrepancies in synthetic yields or purity between published methods be addressed?
Answer:
Contradictions often arise from variations in:
- Reaction Conditions : Temperature (e.g., 80°C vs. 100°C) affects cyclization efficiency ( vs. 7).
- Purification Methods : Column chromatography () vs. recrystallization () impacts purity.
Mitigation Strategies : - Replicate conditions with strict control of solvents and catalysts.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Basic: What are the recommended protocols for evaluating physicochemical properties (e.g., solubility, stability) of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
